![molecular formula C12H13FN2O4 B2828413 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid CAS No. 1103110-91-3](/img/structure/B2828413.png)
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid” is a chemical compound with the CAS Number: 1103110-91-3 . Its IUPAC name is N2- [ (3-fluorophenyl)acetyl]asparagine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13FN2O4/c13-8-3-1-2-7 (4-8)5-11 (17)15-9 (12 (18)19)6-10 (14)16/h1-4,9H,5-6H2, (H2,14,16) (H,15,17) (H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 268.24 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Photoaffinity Labeling
A study on the synthesis of photoaffinity reagents, specifically p-azidotetrafluoroaniline, through a process involving stable carbamate intermediates, highlights the utility of carbamoyl and acetamido groups in the development of photoaffinity labeling compounds. These compounds are crucial for studying molecular interactions by irreversibly attaching to target proteins upon light activation, which can be instrumental in elucidating biological pathways and drug target identification (Chehade & Spielmann, 2000).
Antitumor Activity
Another research area involves the synthesis of compounds with potential antitumor activities. A study described the synthesis of derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, showcasing the role of similar structural components in developing selective antitumor agents. These compounds exhibited selective antitumor activities, suggesting their utility in cancer therapy research (Xiong Jing, 2011).
Fluorescence Sensing and Bioimaging
Research on a fluorescence turn-on chemosensor specific for Al(3+) based on aggregation-induced-emission (AIE) effects demonstrates the application of carbamoyl and acetamido groups in environmental monitoring and biological imaging. This chemosensor enables highly selective and sensitive detection of aluminum ions, which is crucial for studying biological systems and environmental samples (Gui et al., 2015).
Chemical Synthesis and Catalysis
A study on the palladium-catalyzed addition of aryl- and heteroarylboronic acids to aldehydes, facilitating the synthesis of carbinol derivatives, highlights the broader application of similar chemical structures in facilitating complex chemical reactions. This research is pivotal for developing synthetic methodologies with applications in pharmaceuticals, agrochemicals, and materials science (Qin et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid are currently unknown. This compound is a research chemical and further studies are needed to identify its specific targets and their roles .
Mode of Action
It is likely that the compound interacts with its targets through the carbamoyl and fluorophenyl groups, which may influence the activity of certain proteins or enzymes .
Propiedades
IUPAC Name |
4-amino-2-[[2-(3-fluorophenyl)acetyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-8-3-1-2-7(4-8)5-11(17)15-9(12(18)19)6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJQZPYQSUXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC(CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
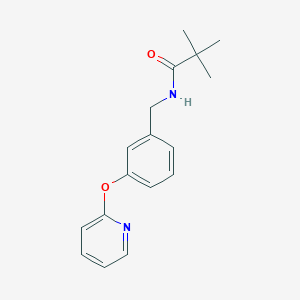
![methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2828331.png)


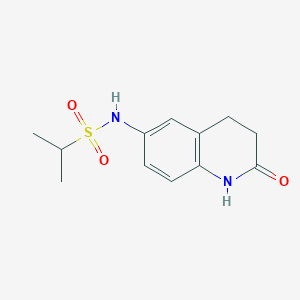
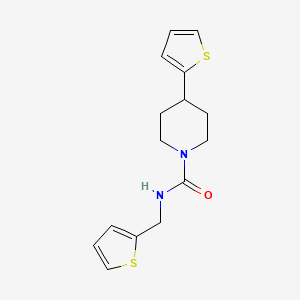
![1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828340.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)
![(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2828342.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2828346.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)
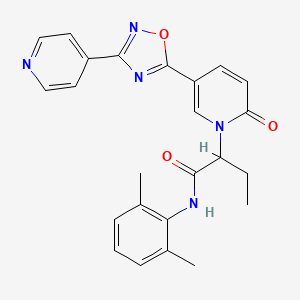
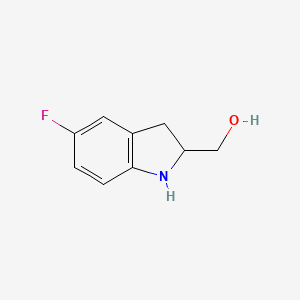
![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)
